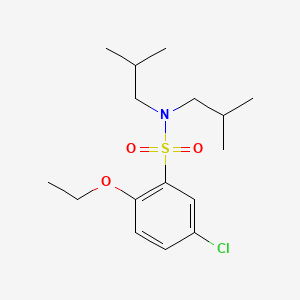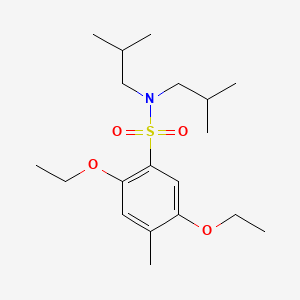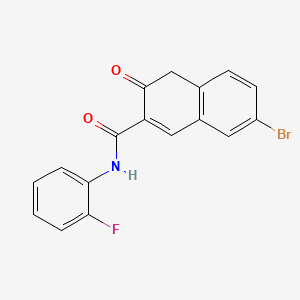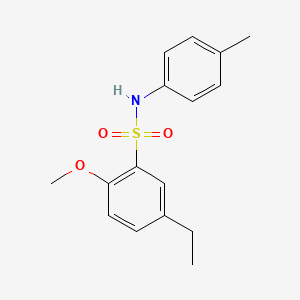
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively explored. In
Mecanismo De Acción
The mechanism of action of 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is not fully understood. However, studies have suggested that the compound may exert its antimicrobial and antitumor effects by inhibiting the activity of certain enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole exhibits low toxicity in vitro, making it a potentially safe compound for use in scientific research. However, further studies are needed to determine its toxicity in vivo. This compound has also been shown to exhibit good solubility in water and organic solvents, making it a versatile compound for use in a range of research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole in lab experiments is its potent antimicrobial and antitumor activity. This makes it a potentially useful compound for the development of new antimicrobial and anticancer therapies. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds with similar activity.
Direcciones Futuras
There are several future directions for research on 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole. One area of research that holds promise is the development of new antimicrobial and antitumor therapies based on this compound. Further studies are also needed to determine its toxicity in vivo and to explore its potential applications in other areas of scientific research. Additionally, future research could focus on the synthesis of new derivatives of this compound to further explore its potential applications.
Métodos De Síntesis
The synthesis of 1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can be achieved through several methods. One common method involves the reaction of 5-tert-butyl-2-propoxybenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. Another method involves the reaction of 2-methyl-5-nitroimidazole with 1-(5-tert-butyl-2-propoxyphenylsulfonyl)piperazine in the presence of a base. Both methods have been shown to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole has been widely studied for its potential applications in scientific research. One area of research that has shown promise is in the development of new antimicrobial agents. Studies have shown that this compound exhibits potent antimicrobial activity against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been shown to exhibit antitumor activity in vitro, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-(5-tert-butyl-2-propoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-6-9-25-14-8-7-13(17(3,4)5)10-15(14)26(23,24)19-12(2)18-11-16(19)20(21)22/h7-8,10-11H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKMAXYDHBVTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-tert-butyl-2-propoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)

